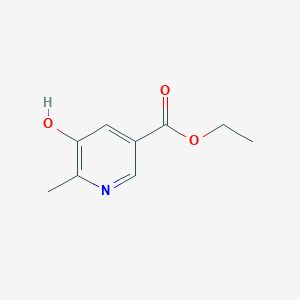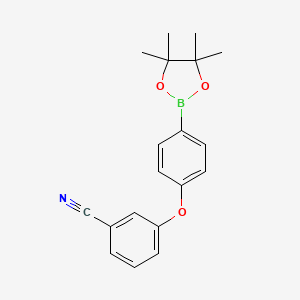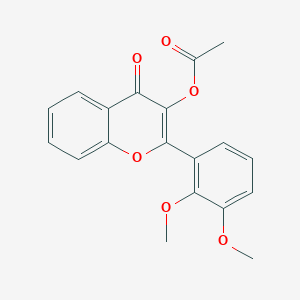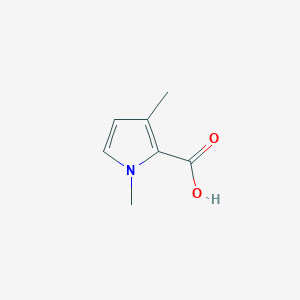![molecular formula C12H5ClF3N3O B3035629 4-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile CAS No. 338395-67-8](/img/structure/B3035629.png)
4-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile
Übersicht
Beschreibung
4-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile is a useful research compound. Its molecular formula is C12H5ClF3N3O and its molecular weight is 299.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- 4-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarbonitrile demonstrates versatile chemical reactivity, useful in the synthesis of various heterocyclic compounds. Studies have shown its reactivity in forming different pyrazolo and pyridazine derivatives, contributing to the field of organic synthesis and medicinal chemistry (Al-Issa, 2012), (El-Reedy et al., 1989).
Antimicrobial and Anticancer Activities
- Compounds derived from this chemical have shown promising antimicrobial and anticancer properties. This makes it a significant compound in the development of new therapeutic agents (Elewa et al., 2021), (Rostamizadeh et al., 2013).
Development of Potassium Channel Activators
- Research into the compound's derivatives has led to the development of potassium channel activators. These findings are important for the treatment of hypertension and other cardiovascular diseases (Bergmann et al., 1990).
Role in Heterocyclic Synthesis
- The compound has been utilized in the synthesis of various pyrazole, pyridine, and pyrimidine derivatives, highlighting its utility in heterocyclic chemistry and drug discovery (Fadda et al., 2012).
Biological Evaluation
- The compound's derivatives have been subjected to biological evaluation, indicating its potential in the development of novel therapeutic agents with diverse biological activities (Farouk et al., 2021).
Photolytic Studies
- Photolytic studies involving derivatives of this compound have contributed to the understanding of chemical reactions under light exposure, providing insights into photochemistry (Braun et al., 1972).
Novel Compound Synthesis
- Novel compounds have been synthesized using this chemical as a precursor, expanding the repertoire of chemical entities in drug development and chemical research (Khalifa et al., 2017).
Microwave-Assisted Synthesis
- Its derivatives have been used in microwave-assisted synthesis, demonstrating the compound's applicability in modern, efficient chemical synthesis techniques (Divate & Dhongade-Desai, 2014).
Spectroscopic Studies
- Spectroscopic studies of the compound and its derivatives have provided valuable information about their structural and electronic properties, essential for understanding their potential applications (Sarıkaya et al., 2017).
Herbicidal Activities
- Research has shown that derivatives of this compound exhibit herbicidal activities, highlighting its potential use in agriculture (Xu et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with pain receptors .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to affect pain pathways .
Result of Action
Similar compounds have been found to have analgesic effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF3N3O/c13-9-5-11(20)19(18-10(9)6-17)8-3-1-2-7(4-8)12(14,15)16/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESGDRJNUKAYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=C(C(=N2)C#N)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-{[(4-Bromo-3-methylphenyl)amino]methyl}phenol](/img/structure/B3035557.png)



